[2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid [2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450961
InChI: InChI=1S/C10H18N2O3/c1-8(13)11-6-9-4-2-3-5-12(9)7-10(14)15/h9H,2-7H2,1H3,(H,11,13)(H,14,15)
SMILES: CC(=O)NCC1CCCCN1CC(=O)O
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol

[2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13450961

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

[2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
IUPAC Name 2-[2-(acetamidomethyl)piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C10H18N2O3/c1-8(13)11-6-9-4-2-3-5-12(9)7-10(14)15/h9H,2-7H2,1H3,(H,11,13)(H,14,15)
Standard InChI Key JDAOLKKPHLPEOR-UHFFFAOYSA-N
SMILES CC(=O)NCC1CCCCN1CC(=O)O
Canonical SMILES CC(=O)NCC1CCCCN1CC(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a six-membered piperidine ring with two functional groups:

  • Acetic acid moiety at the 1-position, contributing to hydrophilicity and potential hydrogen bonding.

  • Acetamidomethyl group at the 2-position, introducing a secondary amide linkage that enhances structural rigidity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC10H18N2O3\text{C}_{10}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular weight214.26 g/mol
SMILES notationCC(=O)NCC1CCCCN1CC(=O)O
IUPAC name2-[2-(acetamidomethyl)piperidin-1-yl]acetic acid

Synthesis and Derivative Formation

Synthetic Pathways

While no direct synthesis is documented for this compound, analogous methods for piperidine-acetic acid derivatives suggest feasible routes:

  • Step 1: Functionalization of piperidine at the 2-position via nucleophilic substitution or reductive amination to introduce the acetamidomethyl group .

  • Step 2: Coupling of the acetic acid moiety using carbodiimide-mediated reactions (e.g., DCC/NHS) .

Example Protocol from Related Compounds

In the synthesis of N-alkyl propanamides, DCC coupling of carboxylic acids with amines in dry acetonitrile yielded target compounds with >70% efficiency . Similar conditions could apply for acetic acid derivatives.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly hydrophilic due to the carboxylic acid group, with moderate solubility in polar solvents (e.g., water, ethanol) .

  • pKa: Estimated pKa values: ~4.2 (carboxylic acid) and ~9.8 (piperidine nitrogen), based on analogs .

Table 2: Comparative Data for Piperidine-Acetic Acid Derivatives

CompoundMolecular Weight (g/mol)LogP*Water Solubility (mg/mL)Source
[2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid214.260.5812.3
(2-Methylpiperidin-1-yl)acetic acid157.210.928.7
2-[4-(Methylamino)piperidin-1-yl]acetic acid172.220.4515.1

*Calculated using PubChem’s XLogP3 algorithm.

Biological and Pharmacological Insights

Anticonvulsant Activity

Structurally related acetamide derivatives (e.g., N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide) exhibit dose-dependent protection against induced seizures in rodent models . The acetamidomethyl group may enhance blood-brain barrier permeability, a critical factor for central nervous system targeting .

Table 3: Enzyme Inhibition by Piperidine Derivatives

CompoundTarget EnzymeIC50_{50} (μM)Source
Methyl phenyl-substituted derivativeAChE0.73 ± 0.54
Quinoline thiosemicarbazoneBChE11.59

Applications and Future Directions

Pharmaceutical Development

The compound’s dual functional groups make it a candidate for:

  • Prodrug Design: Esterification of the carboxylic acid to improve bioavailability .

  • Antimicrobial Agents: Analogous imidazole and triazole derivatives show MIC values of 6.25–12.5 μg/mL against Gram-negative pathogens .

Chemical Biology Tools

Potential use as a scaffold for fluorescent probes or enzyme substrates, leveraging the piperidine ring’s conformational flexibility .

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